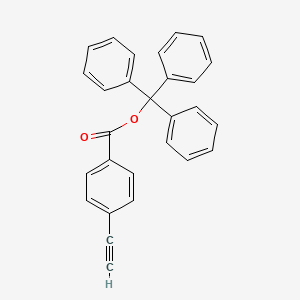
Triphenylmethyl 4-ethynylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenylmethyl 4-ethynylbenzoate is an organic compound that combines the structural features of triphenylmethyl and 4-ethynylbenzoate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphenylmethyl 4-ethynylbenzoate typically involves the esterification of 4-ethynylbenzoic acid with triphenylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis.
化学反应分析
Types of Reactions
Triphenylmethyl 4-ethynylbenzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-ethynylbenzaldehyde or 4-ethynylbenzoic acid.
Reduction: Formation of 4-ethynylbenzyl alcohol.
Substitution: Formation of substituted benzoates depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, Triphenylmethyl 4-ethynylbenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a versatile tool in biochemical assays.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and functional materials.
作用机制
The mechanism by which Triphenylmethyl 4-ethynylbenzoate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The ethynyl group can participate in covalent bonding with target molecules, while the triphenylmethyl group provides steric hindrance, influencing the compound’s overall reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- Triphenylmethyl 4-ethynylphenyl ether
- Triphenylmethyl 4-ethynylbenzoic acid
- Triphenylmethyl 4-ethynylbenzyl alcohol
Uniqueness
Triphenylmethyl 4-ethynylbenzoate is unique due to the combination of the triphenylmethyl and 4-ethynylbenzoate moieties. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, which are not observed in similar compounds. The presence of the ethynyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
172946-51-9 |
|---|---|
分子式 |
C28H20O2 |
分子量 |
388.5 g/mol |
IUPAC 名称 |
trityl 4-ethynylbenzoate |
InChI |
InChI=1S/C28H20O2/c1-2-22-18-20-23(21-19-22)27(29)30-28(24-12-6-3-7-13-24,25-14-8-4-9-15-25)26-16-10-5-11-17-26/h1,3-21H |
InChI 键 |
LCJJVBQPUWJXAK-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


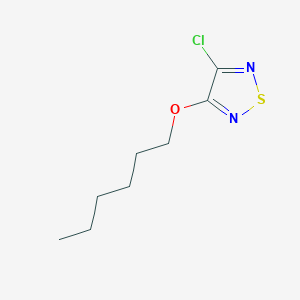
![N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B14272155.png)
![2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid](/img/structure/B14272161.png)
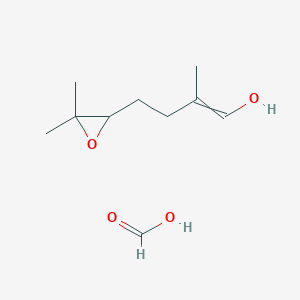
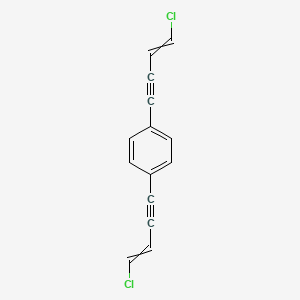
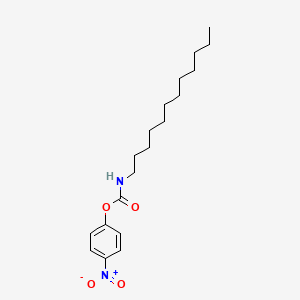
![2-[(Pyren-1-YL)methoxy]ethan-1-amine](/img/structure/B14272185.png)
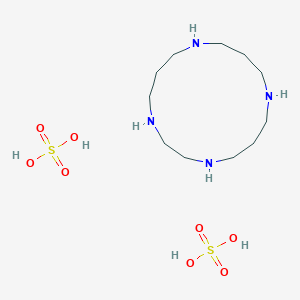
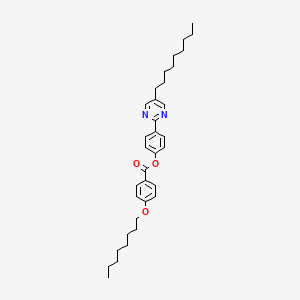
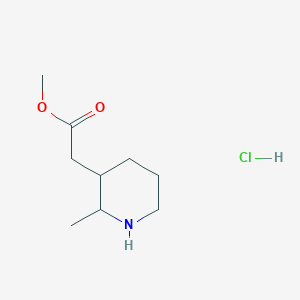
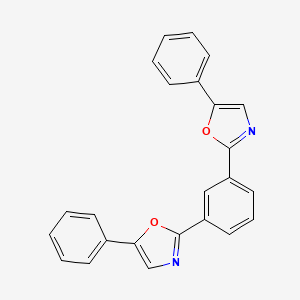
![Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester](/img/structure/B14272217.png)
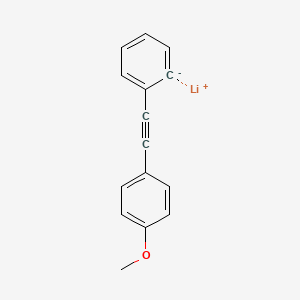
![7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol](/img/structure/B14272242.png)
